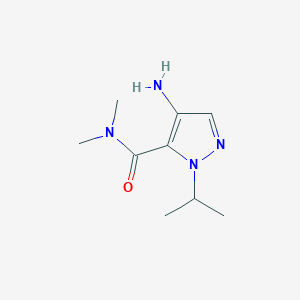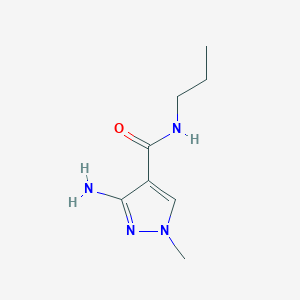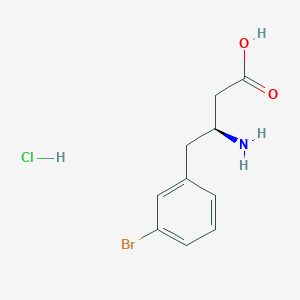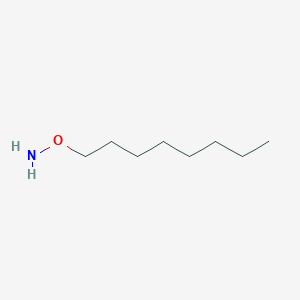![molecular formula C15H29N3 B11730366 heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730366.png)
heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles This compound is characterized by a heptyl chain attached to a pyrazole ring, which is further substituted with a methyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1-propyl-1H-pyrazole can be formed by reacting hydrazine with 3-methyl-1-propyl-1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The heptyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
Heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study the interactions of pyrazole derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity and leading to therapeutic effects.
Materials Science: The electronic properties of the compound can influence its behavior in electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Comparison with Similar Compounds
Heptyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives:
Heptyl[(3-methyl-1-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with an ethyl group instead of a propyl group.
Heptyl[(3-methyl-1-butyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a butyl group instead of a propyl group.
Heptyl[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with a phenyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the heptyl chain and the propyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
Molecular Formula |
C15H29N3 |
|---|---|
Molecular Weight |
251.41 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C15H29N3/c1-4-6-7-8-9-10-16-12-15-13-18(11-5-2)17-14(15)3/h13,16H,4-12H2,1-3H3 |
InChI Key |
GDGCQXPFBRLLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CN(N=C1C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-4-methyl-n-[(1-propyl-1h-pyrazol-4-yl)methyl]-1h-pyrazol-3-amine](/img/structure/B11730288.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11730294.png)
![N-{[4-(dimethylamino)phenyl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11730306.png)
![O-[(pyrimidin-2-yl)methyl]hydroxylamine](/img/structure/B11730318.png)

![O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B11730328.png)


![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11730356.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730374.png)

![[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730392.png)
